(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid
Description
(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxy and methoxysulfonyl groups. The boronic acid functionality makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.
Properties
IUPAC Name |
(2-methoxy-5-methoxysulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO6S/c1-14-8-4-3-6(16(12,13)15-2)5-7(8)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFAZGMUKULOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the hydroboration of an appropriate precursor, followed by oxidation to yield the boronic acid. For example, the hydroboration of a methoxy-substituted phenyl compound with diborane (B2H6) can be followed by oxidation with hydrogen peroxide (H2O2) to produce the desired boronic acid .
Industrial Production Methods
Industrial production of (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid may involve large-scale hydroboration and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or other oxygenated derivatives.
Substitution: The methoxy and methoxysulfonyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted phenyl derivatives (from substitution reactions).
Scientific Research Applications
(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid in chemical reactions typically involves the formation of a boronate complex with a suitable partner, such as an aryl halide in the Suzuki-Miyaura coupling. The palladium catalyst facilitates the transmetalation step, where the boronate complex transfers its organic group to the palladium center, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring, lacking the methoxy and methoxysulfonyl groups.
4-Formylphenylboronic Acid: Contains a formyl group instead of methoxy and methoxysulfonyl groups.
3,5-Dimethoxyphenylboronic Acid: Similar structure but with two methoxy groups and no methoxysulfonyl group.
Uniqueness
(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid is unique due to the presence of both methoxy and methoxysulfonyl groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and materials science.
Biological Activity
(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : CHB OS
Molecular Weight : 227.06 g/mol
IUPAC Name : (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological interactions.
The biological activity of (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid is primarily attributed to its ability to interact with various biological molecules, particularly proteins and enzymes. The boron atom can form coordination complexes with hydroxyl groups on sugars and other biomolecules, which may influence cellular signaling pathways and metabolic processes.
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases by forming stable complexes with the active site serine residue.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties by disrupting bacterial cell wall synthesis or function.
Antimicrobial Activity
Recent studies have investigated the antimicrobial effects of boronic acids, including (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid. For instance, research has shown that phenylboronic acids can selectively bind to glycolipids on bacterial surfaces, leading to aggregation and subsequent bacterial cell death.
- Case Study : In a study involving E. coli and S. aureus, the presence of phenylboronic acid groups on dendrimers enhanced antibacterial activity through increased aggregation due to specific interactions with bacterial membranes .
Cytotoxicity Assays
Cytotoxicity assays, such as the MTT assay, have been employed to evaluate the viability of cells in the presence of (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid. These assays measure the metabolic activity of cells as an indicator of viability.
- Findings : The compound exhibited dose-dependent cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid | Structure | Antimicrobial, Anticancer |
| 3-Aminophenylboronic acid | Structure | Anticancer |
| 2,6-Dibromophenylboronic acid | Structure | CO capture |
Research Findings and Future Directions
Research on (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid is still emerging. However, its unique structure suggests potential applications in:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
